N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-a]pyrimidines, a class of compounds to which our compound belongs, have been found to interact with various biological targets . They have been reported to exhibit a broad spectrum of pharmacological activity, including anti-inflammatory, antiparkinsonian, and antiherpes activity .
Mode of Action
Thiazolo[3,2-a]pyrimidines are known to regulate the action of calcium channels . They are also reported to be glutamate receptor antagonists and acetylcholinesterase inhibitors .
Biochemical Pathways
Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it may be inferred that it could affect pathways related to neurotransmission .
Result of Action
Given its potential pharmacological activities, it can be inferred that it may have effects at the cellular level that result in its reported anti-inflammatory, antiparkinsonian, and antiherpes activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common method includes the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ....
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, this compound has shown potential as an antibacterial and antitubercular agent. Its ability to inhibit the growth of pathogenic bacteria makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound's potential medicinal applications include its use as an anticancer agent[_{{{CITATION{{{_2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a .... Its ability to interact with specific molecular targets in cancer cells suggests it could be developed into a therapeutic drug.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thiazolidinediones: These compounds are structurally related and have been explored for their antidiabetic properties.
Thiadiazolopyrimidines: These compounds also share structural similarities and have been investigated for their antimicrobial activities.
Uniqueness: N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific substituents and the resulting biological activities. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-12(14(20)18-4-5-23-15(18)16-8)17-13(19)9-2-3-10-11(6-9)22-7-21-10/h2-6H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFSDMFVJBASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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